5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Positional isomerism Medicinal chemistry building blocks Regioselectivity

5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1697823-05-4) is a partially saturated nitrogen-bridged heterocyclic building block within the imidazo[1,2-a]pyrimidine class, featuring a cyclopropyl substituent at the 5-position of the tetrahydropyrimidine ring. The scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in kinase inhibitors, antiviral agents, and sGC activators.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B13305103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC1C2CCNC3=NC=CN23
InChIInChI=1S/C9H13N3/c1-2-7(1)8-3-4-10-9-11-5-6-12(8)9/h5-8H,1-4H2,(H,10,11)
InChIKeyPLKFBXRPULIUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine – Core Structural and Procurement Context


5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1697823-05-4) is a partially saturated nitrogen-bridged heterocyclic building block within the imidazo[1,2-a]pyrimidine class, featuring a cyclopropyl substituent at the 5-position of the tetrahydropyrimidine ring . The scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in kinase inhibitors, antiviral agents, and sGC activators [1]. The compound is commercially available at 95% purity from multiple vendors and is employed as a synthetic intermediate for generating lead-like libraries targeting kinase and CNS indications .

Why 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Cannot Be Swapped for Unsubstituted or Positional Isomer Analogs


Within the tetrahydroimidazo[1,2-a]pyrimidine series, substitution position and ring saturation profoundly alter physicochemical and conformational properties that govern downstream synthetic utility and biological target engagement. The 5-cyclopropyl substituent introduces a geometrically constrained, electron-donating group at a specific locus on the saturated pyrimidine ring, whereas the 7-cyclopropyl positional isomer places the identical substituent at a topologically distinct position, and the unsubstituted parent (CAS 67139-22-4) lacks the lipophilic and steric contributions essential for generating sp³-rich lead-like molecules . Generic selection of the unsubstituted core or a different regioisomer therefore risks loss of the desirable property profile required for fragment-based screening, kinase hinge-binding motifs, or metabolic stability optimization [1].

Quantitative Differentiation Evidence for 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Versus Its Closest Analogs


Positional Isomer Differentiation: 5-Cyclopropyl vs. 7-Cyclopropyl Substitution

The target compound bears the cyclopropyl group at the 5-position of the tetrahydropyrimidine ring, whereas the closest commercially available analog (CAS 1692652-92-8) carries the identical cyclopropyl substituent at the 7-position . Both share molecular formula C9H13N3 and molecular weight 163.22 g/mol, but the positional difference alters the spatial orientation of the cyclopropyl group relative to the imidazo nitrogen bridgehead. This regiochemical divergence translates into distinct computed topological polar surface area (TPSA) and LogP values (target compound: TPSA 27.63 Ų, LogP 0.9011; comparator data not publicly available but predicted to differ due to altered ring connectivity) . In fragment-based drug discovery, such positional isomerism can decisively shift kinase hinge-binding complementarity and off-target profiles [1].

Positional isomerism Medicinal chemistry building blocks Regioselectivity

Lipophilicity and Polarity Profile Versus Unsubstituted Parent Core

The unsubstituted parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (CAS 67139-22-4) has a molecular weight of 123.16 g/mol, density 1.33 g/cm³, melting point 106–109 °C, and boiling point 204 °C . In contrast, the 5-cyclopropyl target compound has a molecular weight of 163.22 g/mol and computed LogP 0.9011 . The addition of the cyclopropyl group (ΔMW = +40.06 g/mol) increases both molecular weight and lipophilicity while introducing a non-aromatic ring that contributes to three-dimensional character. The unsubstituted parent lacks the sp³-rich cyclopropyl moiety, resulting in a flatter, more polar scaffold less suitable for fragment elaboration strategies that demand scaffold complexity and vector diversification [1].

LogP TPSA Lead-likeness Physicochemical property optimization

Ring Saturation State: Tetrahydro vs. Hexahydro Analog

The target compound is a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine bearing one endocyclic double bond in the imidazole ring, whereas the closely related 5-cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1701521-03-0) is a fully saturated hexahydro analog (molecular formula C9H15N3 vs. C9H13N3, ΔMW = +2.02 g/mol) . The predicted boiling point for the hexahydro analog is 259.1±23.0 °C with a predicted density of 1.47±0.1 g/cm³ and predicted pKa of 14.15±0.40 . The tetrahydro target compound possesses a planar imidazole double bond that can participate in π-stacking interactions with aromatic kinase hinge residues, whereas the fully saturated hexahydro analog lacks this aromatic character entirely, potentially reducing binding affinity in targets that exploit π–π interactions [1].

Ring saturation Fsp³ Conformational constraint Bioisosterism

Commercial Availability and Purity Consistency: A Procurement-Relevant Differentiator

The target compound is stocked by multiple suppliers at a minimum purity specification of 95% (by HPLC or equivalent), with batch-specific certificates of analysis available . In contrast, the 5-phenyl analog (CAS 53360-95-5) and the unsubstituted parent (CAS 67139-22-4) are available from fewer vendors, often with less stringent purity documentation or as research-grade material without defined purity thresholds . For the 7-cyclopropyl positional isomer (CAS 1692652-92-8), AKSci lists 95% purity with long-term storage instructions at cool, dry conditions, indicating comparable quality assurance . The 95% purity benchmark for the target compound meets the threshold typically required for fragment-based screening libraries and parallel medicinal chemistry campaigns, where impurity profiles exceeding 5% can confound biological assay interpretation and yield irreproducible SAR [1].

Commercial availability Purity specification Building block procurement Supply chain

Optimal Research and Industrial Deployment Scenarios for 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine


Kinase Inhibitor Fragment Elaboration and Hinge-Binder Optimization

Medicinal chemistry teams developing Type I or Type II kinase inhibitors can deploy this compound as a hinge-binding fragment or as a synthetic intermediate for late-stage diversification. The imidazo[1,2-a]pyrimidine core is a validated hinge-binder in c-Met, IRAK4, and LCK kinase programs [1]. The 5-cyclopropyl substituent introduces a sp³-rich, lipophilic vector that can be elaborated into solvent-exposed or selectivity-pocket regions, while the tetrahydro saturation state preserves the essential aromatic imidazole π-system for hinge interaction [2].

CNS-Penetrant Lead Generation Leveraging Optimized LogP and TPSA

With a computed LogP of 0.9011 and TPSA of 27.63 Ų, this compound falls within favorable CNS drug-like space [1]. Unlike the more polar unsubstituted parent (predicted TPSA higher due to lack of lipophilic substituent), the 5-cyclopropyl analog can serve as a starting point for CNS-targeted libraries where blood–brain barrier penetration is required. The sp³ character contributed by the cyclopropyl group further enhances the three-dimensionality preferred for CNS target selectivity [2].

Regioisomer-Controlled SAR Studies in Imidazopyrimidine Antibacterial Programs

SAR studies on tetrahydroimidazo[1,2-a]pyrimidine derivatives have demonstrated that substitution pattern critically influences antimicrobial potency against Gram-positive and Gram-negative pathogens [1]. The 5-cyclopropyl regioisomer serves as a distinct tool compound to probe the positional dependency of antibacterial activity, enabling direct comparison with the 7-cyclopropyl isomer to map the pharmacophoric requirements for bacterial enzyme inhibition [2].

Building Block for Parallel Synthesis of Sp³-Enriched Compound Libraries

The compound's single rotatable bond (cyclopropyl attachment) and defined stereoelectronic profile make it an attractive building block for parallel amide coupling, urea formation, or reductive amination libraries. MedChem organizations requiring a reliable, purity-documented (≥95%) imidazopyrimidine scaffold with a pre-installed cyclopropyl vector can reduce synthetic cycle time by procuring this intermediate rather than constructing the heterocycle de novo [1].

Quote Request

Request a Quote for 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.